Rink Amide MBHA resin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

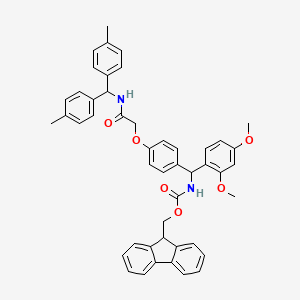

9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDWRLPTKIOUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H44N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102012 | |

| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-83-0 | |

| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rink Amide MBHA Resin: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Rink Amide MBHA resin in solid-phase peptide synthesis (SPPS), providing a comprehensive resource for professionals in peptide research and drug development. The guide details the resin's core applications, quantitative specifications, and detailed experimental protocols.

Core Utility in Peptide Synthesis

This compound is a cornerstone of modern solid-phase peptide synthesis, specifically tailored for the production of C-terminal peptide amides utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3] Its primary function is to serve as a solid support onto which the peptide chain is assembled. The key feature of this resin lies in its specialized linker, which, upon acid-catalyzed cleavage, yields a peptide with a C-terminal amide—a common modification in biologically active peptides that can enhance stability and mimic the native structure.[2][3]

The resin is engineered for compatibility with the orthogonal Fmoc protecting group strategy.[3][4] The Fmoc group, protecting the N-terminus of the growing peptide chain, is labile to basic conditions (typically piperidine), while the acid-labile side-chain protecting groups and the resin linker remain intact.[3][4] This allows for the sequential addition of amino acids in a controlled manner.

A distinguishing characteristic of this compound is its moderate acid lability, which is attributed to the benzhydrylamine (MBHA) moiety connected to the polymer support through an electron-withdrawing acetamido spacer.[4][5] This makes it less sensitive to acid than the standard Rink Amide resin, providing greater stability during synthesis, yet allowing for efficient cleavage of the final peptide amide from the support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3][4][5] This balanced stability is crucial for the successful synthesis of sensitive or complex peptide sequences.[4]

Quantitative Resin Specifications

The selection of a suitable resin is critical for the success of peptide synthesis. The following table summarizes the typical quantitative data for this compound, though lot-specific variations may occur.

| Property | Typical Value | Description |

| Substitution (Loading Capacity) | 0.3 - 1.0 mmol/g | Represents the amount of the initial amine functional group per gram of resin, determining the theoretical maximum yield of the peptide. |

| Mesh Size | 100-200 mesh or 200-400 mesh | Indicates the bead size of the resin, which influences solvent diffusion and reaction kinetics. |

| Polymer Matrix | Polystyrene cross-linked with 1% DVB | The solid support material, with divinylbenzene (B73037) (DVB) providing mechanical stability. |

| Cleavage Conditions | 95% Trifluoroacetic Acid (TFA) | The standard reagent for cleaving the peptide amide from the resin.[5][6] |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of peptide synthesis using this compound.

Resin Swelling

Proper swelling of the resin is crucial for maximizing the accessibility of the reactive sites.

-

Procedure:

-

Place the desired amount of this compound in a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.

-

Drain the DMF from the reaction vessel.

-

Fmoc Deprotection (First Amino Acid Attachment)

If the resin is supplied with an Fmoc-protected amine, this initial deprotection is necessary before coupling the first amino acid.

-

Procedure:

-

Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.

-

Agitate the mixture at room temperature for 20-30 minutes.[1]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[1]

-

Amino Acid Coupling

This protocol describes a standard coupling procedure using a carbodiimide (B86325) and an activating agent.

-

Reagents:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

-

DMF as the solvent

-

-

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

To monitor the completion of the reaction, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (B49086) (Kaiser) test. A negative test indicates the absence of free primary amines and the completion of the coupling.[1]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

-

Peptide Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Peptide Precipitation

This final step cleaves the completed peptide amide from the resin and removes the side-chain protecting groups.

-

Cleavage Cocktail: A common cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger to prevent side reactions. The exact composition may be adjusted based on the amino acid composition of the peptide.[7]

-

Procedure:

-

Perform a final Fmoc deprotection to remove the N-terminal protecting group.

-

Wash the resin with DMF and then with dichloromethane (B109758) (DCM) to remove residual DMF.[1]

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin in a well-ventilated fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail or TFA.

-

Combine the filtrates and precipitate the peptide by adding a large volume of cold diethyl ether.[1]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

-

Visualizations

The following diagrams illustrate the key chemical structures and workflows involved in peptide synthesis using this compound.

Caption: Chemical structure of the Rink Amide MBHA linker attached to a polystyrene resin.

Caption: General workflow for solid-phase peptide synthesis using this compound.

Caption: Simplified logical diagram of the acid-catalyzed cleavage of a peptide amide from this compound.

References

Rink Amide MBHA Resin: A Technical Guide for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rink Amide MBHA (p-Methylbenzhydrylamine) resin, a cornerstone solid support for the synthesis of peptide amides via Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This document outlines its chemical structure, key properties, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Concepts: Chemical Structure and Properties

Rink Amide MBHA resin is a polystyrene-based resin functionalized with a modified Rink amide linker. The polymer matrix is typically a copolymer of styrene (B11656) and 1% divinylbenzene (B73037) (DVB). The key structural feature is the benzhydrylamine (MBHA) moiety, which is attached to the solid support through an electron-withdrawing acetamido spacer. This design renders the this compound less sensitive to acid than the standard Rink Amide resin.[1] This enhanced stability is crucial for the synthesis of complex or acid-sensitive peptide sequences, as it minimizes premature cleavage of the growing peptide chain from the resin during the repetitive acid-labile side-chain deprotection steps.[2]

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to produce peptides with a C-terminal amide.[3] The synthesis is carried out under basic or neutral conditions, and the final peptide amide is cleaved from the resin under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[3]

Key Properties of this compound

The performance of this compound in SPPS is dictated by several key physical and chemical properties. These are summarized in the table below for easy comparison.

| Property | Typical Values | Significance in SPPS |

| Loading Capacity | 0.3 - 1.0 mmol/g | Determines the amount of the first amino acid that can be coupled to the resin, thereby defining the synthesis scale. Lower loading is often preferred for long or difficult peptide sequences to minimize aggregation. |

| Particle Size (Mesh) | 100-200 or 200-400 | Influences solvent and reagent diffusion rates. Smaller particle sizes (higher mesh numbers) offer a larger surface area, leading to faster reaction kinetics, but may cause higher backpressure in automated synthesizers. |

| Swelling Volume | ≥ 5.2 mL/g in CH₂Cl₂ 4-5 mL/g in DMF | Adequate swelling of the resin beads is critical for efficient reagent access to the growing peptide chain within the polymer matrix. Swelling varies with the solvent used.[3] |

| Polymer Matrix | Polystyrene cross-linked with 1% DVB | Provides a mechanically and chemically stable, insoluble support for peptide synthesis. The degree of cross-linking affects the swelling properties. |

| Acid Stability | Less acid-labile than standard Rink Amide resin | The acetamido spacer provides increased stability to the acidic conditions used for side-chain deprotection, preventing premature cleavage.[1] |

| Cleavage Conditions | Typically 95% TFA | Allows for efficient, one-step cleavage of the final peptide amide from the solid support. |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in solid-phase peptide synthesis using this compound.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for successful peptide synthesis.

Protocol:

-

Place the desired amount of this compound in a suitable reaction vessel.

-

Add a sufficient volume of a compatible solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to cover the resin.

-

Allow the resin to swell for at least 30 minutes to 1 hour with gentle agitation.

-

After swelling, wash the resin several times with the synthesis solvent (typically DMF) to remove any impurities.

Fmoc Deprotection (First Amino Acid)

If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group must be removed before coupling the next amino acid.

Protocol:

-

To the swollen resin, add a solution of 20% piperidine (B6355638) in DMF.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

Amino Acid Coupling

The following is a general protocol for coupling the subsequent Fmoc-protected amino acids.

Protocol:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution and pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a qualitative test, such as the Kaiser test, to detect the presence of free primary amines.

-

Once the coupling is complete, wash the resin thoroughly with DMF.

Peptide Cleavage and Deprotection

The final step is the cleavage of the peptide amide from the resin and the simultaneous removal of the amino acid side-chain protecting groups.

Protocol:

-

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM to remove any residual DMF.

-

Dry the peptide-resin under vacuum for several hours.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to trap reactive cations generated during cleavage.

-

In a fume hood, add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Stopper the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA filtrate to 8-10 volumes of cold methyl tert-butyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold ether to remove residual scavengers.

-

Dry the final peptide product under vacuum.

Visualizing the Workflow and Structure

To better illustrate the processes and chemical entities involved, the following diagrams are provided.

Caption: Solid-Phase Peptide Synthesis Workflow using this compound.

Caption: Chemical Structure of this compound Linker.

References

The Core Mechanism: An Acid-Labile Linker for Amide Synthesis

An In-depth Technical Guide to the Mechanism of Rink Amide MBHA Resin in Fmoc Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptide amides is a frequent necessity. Many biologically active peptides, including hormones and neuropeptides, feature a C-terminal amide, which often enhances their stability and biological activity. The this compound is a cornerstone solid support for the synthesis of these molecules using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

This guide provides a detailed examination of the this compound, its underlying chemical mechanism, standard experimental protocols, and key performance data.

The utility of the this compound lies in its specialized linker, which is designed to be stable throughout the peptide assembly process but cleavable under specific acidic conditions to yield a C-terminal peptide amide.[1][2][3]

The resin consists of a methylbenzhydrylamine (MBHA) polystyrene base to which the Rink Amide linker is attached.[4][5] The linker itself is a 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido structure.[6] This complex structure is engineered for several key functions:

-

Stability: The amide bond connecting the linker to the peptide is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for Fmoc group removal during peptide chain elongation.[4]

-

Acid Labile Cleavage: The core of the mechanism is the acid-labile benzyhydryl amine system. Upon treatment with a strong acid, such as Trifluoroacetic Acid (TFA), the linker is protonated. This leads to the formation of a highly stabilized carbocation, facilitating the cleavage of the peptide from the resin as a C-terminal amide.[2][7]

-

Controlled Lability: The this compound is designed to be less sensitive to acid than the standard Rink Amide resin.[1][4] This provides a more controlled cleavage process and enhances the stability of the linker, which is particularly beneficial for the synthesis of long or complex peptides.[7]

The final cleavage step simultaneously removes the acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf) from the amino acid residues, streamlining the purification of the target peptide.[2][4]

Visualizing the Workflow and Cleavage Mechanism

Diagrams are essential for understanding the multi-step process of SPPS and the chemical transformations involved in cleavage.

Fmoc SPPS Workflow on this compound

The following diagram illustrates the cyclical process of peptide synthesis on the this compound, from the initial deprotection of the linker to the final release of the peptide amide.

References

Rink Amide MBHA Resin: A Technical Guide to Enhanced C-Terminal Amide Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success, directly influencing the yield, purity, and efficiency of producing the target peptide. For the synthesis of peptides with a C-terminal amide—a common and often essential modification for biological activity—Rink Amide MBHA resin has emerged as a superior solid support. This technical guide provides an in-depth analysis of the advantages of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Advantages of this compound

This compound offers several key advantages over other commonly used resins for the synthesis of C-terminal peptide amides, primarily through its unique linker chemistry and compatibility with the widely adopted Fmoc/tBu solid-phase synthesis strategy.

Enhanced Acid Stability for Improved Purity: A primary advantage of this compound lies in its increased stability under acidic conditions compared to the standard Rink Amide resin.[1][2] The linker of the this compound incorporates a benzhydrylamine (MBHA) moiety attached to the polymer support via an electron-withdrawing acetamido spacer.[3][4] This structural feature renders the linker less susceptible to premature cleavage during the repetitive acid-mediated deprotection steps of the Fmoc protecting group from the N-terminus of the growing peptide chain.[2] This enhanced stability minimizes the loss of peptide from the resin throughout the synthesis, leading to higher overall yields and a cleaner crude product with fewer deletion sequences.

Direct Synthesis of C-Terminal Amides: The Rink Amide linker is specifically designed to yield a C-terminal amide upon cleavage from the resin.[2] This circumvents the need for post-synthesis enzymatic or chemical amidation steps, which can add complexity and potentially reduce the final yield. The direct production of the desired peptide amide streamlines the overall workflow, saving time and resources.

Compatibility with Fmoc Chemistry: this compound is fully compatible with the popular Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.[5] The Fmoc group is base-labile and can be removed under mild conditions (typically with piperidine), which are orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin. This orthogonality is crucial for the synthesis of complex and sensitive peptides.

High Cleavage Efficiency: Despite its enhanced stability during synthesis, the final peptide can be efficiently cleaved from the this compound using a single-step treatment with a high concentration of trifluoroacetic acid (TFA), typically 95%.[3] This ensures a high recovery of the final product.

Quantitative Performance Data

The selection of a solid support has a direct impact on the purity of the synthesized peptide. The following table summarizes a comparative study of the crude purity of a peptoid synthesized on this compound and TentaGel S RAM resin under different cleavage conditions. While not a direct comparison with other common peptide synthesis resins like Wang resin for the same peptide, this data provides a quantitative insight into the performance of this compound.

| Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Crude Purity (%) |

| Rink Amide MBHA | 0.65 | A (TFA:TIPS:H₂O, 95:2.5:2.5) | 38 |

| TentaGel S RAM | 0.22 | A (TFA:TIPS:H₂O, 95:2.5:2.5) | 78 |

| Rink Amide MBHA | 0.65 | B (TFA:DCM:anisole, 49:49:2) | Higher Purity than A |

| TentaGel S RAM | 0.22 | B (TFA:DCM:anisole, 49:49:2) | Higher Purity than A |

Table 1: Comparative crude purity of a peptoid synthesized on Rink Amide MBHA and TentaGel S RAM resins. Data from a study on peptoid synthesis, where Condition B generally resulted in better purity.[6]

It is important to note that the lower loading of the TentaGel S RAM resin likely contributes to the higher crude purity in this specific study. However, the study also highlights that cleavage conditions significantly impact the final purity, with a TFA/DCM/anisole cocktail (Condition B) providing better results for the this compound than the more standard TFA/TIPS/H₂O cocktail (Condition A).[6]

Experimental Protocols

The following are detailed methodologies for the key steps involved in solid-phase peptide synthesis using this compound.

Resin Swelling and Preparation

-

Resin Swelling: Place the this compound in a suitable reaction vessel. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

-

Fmoc Deprotection (if applicable): If the resin is supplied with an N-terminal Fmoc protecting group, it must be removed before coupling the first amino acid. Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin and agitate for 20-30 minutes. Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Amino Acid Coupling

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates that all free amines on the resin have reacted.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Peptide Chain Elongation

Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

Final Fmoc Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group as described in section 3.1.

-

Resin Washing and Drying: Wash the resin with dichloromethane (B109758) (DCM) to remove DMF. Dry the resin under vacuum for several hours.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger to prevent side reactions.[7] For peptides containing sensitive residues, other scavengers like 1,2-ethanedithiol (B43112) (EDT) may be added.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum to remove residual ether. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Drug Discovery

The following diagram illustrates a typical workflow for peptide drug discovery utilizing solid-phase peptide synthesis with this compound.

Signaling Pathway of Vasoactive Intestinal Peptide (VIP)

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid C-terminally amidated peptide that plays crucial roles in various physiological processes. It exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily VPAC1 and VPAC2.[8][9] The following diagram illustrates a simplified signaling cascade initiated by VIP binding.

Signaling Pathway of Oxytocin (B344502)

Oxytocin is a nine-amino acid peptide with a C-terminal amide that functions as a hormone and neurotransmitter. It binds to the oxytocin receptor (OTR), a GPCR, to initiate its signaling cascade, which is crucial for social bonding, childbirth, and lactation.[5][10]

Conclusion

This compound stands out as a robust and reliable solid support for the synthesis of C-terminal peptide amides via Fmoc-SPPS. Its enhanced acid stability minimizes premature peptide loss, leading to higher yields and purities. The direct production of peptide amides simplifies the synthetic workflow, making it an efficient choice for both academic research and industrial drug development. The detailed protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this compound in their peptide synthesis endeavors, ultimately accelerating the discovery and development of novel peptide-based therapeutics.

References

- 1. An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism | Auctores [auctoresonline.org]

- 2. nbinno.com [nbinno.com]

- 3. appliedpolytech.com [appliedpolytech.com]

- 4. chempep.com [chempep.com]

- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 9. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Polystyrene vs. PEG-Grafted Rink Amide MBHA Resin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success, directly influencing the yield, purity, and feasibility of synthesizing complex peptide sequences. Among the diverse array of available solid supports, Rink Amide MBHA (4-Methylbenzhydrylamine) resins are cornerstones for the production of C-terminal peptide amides via Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This guide provides a detailed technical comparison between the traditional polystyrene-based Rink Amide MBHA resin and its polyethylene (B3416737) glycol (PEG)-grafted counterpart, offering insights into their core properties, experimental protocols, and performance in peptide synthesis.

Core Resin Architectures: A Comparative Overview

The fundamental difference between these two resins lies in the polymer matrix that forms the solid support.

Polystyrene this compound: This resin is built upon a core of polystyrene (PS) cross-linked with divinylbenzene (B73037) (DVB), typically at 1-2%.[1][2] This hydrophobic matrix has been the workhorse of SPPS for decades due to its excellent mechanical stability, compatibility with a wide range of organic solvents, and cost-effectiveness.[3][4] The Rink Amide linker is attached to this polystyrene backbone, providing an acid-labile site for the eventual cleavage of the synthesized peptide amide.[5][6]

PEG-Grafted this compound: To address some of the limitations of the hydrophobic polystyrene matrix, particularly in the synthesis of "difficult" or long peptide sequences, PEG-grafted resins were developed.[7][8] These resins feature polyethylene glycol chains grafted onto the polystyrene core.[8] This modification imparts a more polar, "pseudo-solvent" environment within the resin bead, enhancing the solvation of both the resin and the growing peptide chain.[8] This improved solvation can help to disrupt secondary structure formation and aggregation of the peptide on the resin, which are common causes of incomplete reactions and low yields.[1][8]

Quantitative Data Summary

The choice between polystyrene and PEG-grafted resins often comes down to a trade-off between cost, capacity, and performance for a given peptide sequence. The following tables summarize key quantitative parameters for each resin type.

| Parameter | Polystyrene this compound | PEG-Grafted this compound | Analysis Method |

| Typical Loading Capacity | 0.3 - 1.0 mmol/g[9][10] | 0.15 - 0.5 mmol/g[11] | Photometric determination of Fmoc-chromophore[9] |

| Swelling in Dichloromethane (B109758) (DCM) | 4 - 6 mL/g (for 1% DVB)[1] | ~5 mL/g[4] | Volumetry[12] |

| Swelling in Dimethylformamide (DMF) | ~3 mL/g[4] | ~5 mL/g[4] | Volumetry[12] |

| Particle Size (Mesh) | 100 - 200 or 200 - 400[2][3][9] | ~90/160[4] | Sieving |

| Performance Metric | Polystyrene this compound | PEG-Grafted this compound | Key Considerations |

| Synthesis of Standard Peptides | High yield and purity | High yield and purity | Polystyrene is often more cost-effective for routine syntheses. |

| Synthesis of "Difficult" Peptides | Can lead to lower purity and yield due to peptide aggregation[1] | Often results in higher purity and yield by minimizing aggregation[7][13] | PEG-grafted resins are preferred for sequences prone to forming secondary structures. |

| Overall Yield | Sequence-dependent, generally good for shorter peptides[14] | Generally higher for long or hydrophobic peptides[7] | Yield is highly dependent on the specific peptide sequence and synthesis conditions. |

| Crude Peptide Purity | Can be lower for difficult sequences[15] | Often higher, especially for complex peptides[7][15] | Purity is assessed by RP-HPLC.[14] |

Experimental Protocols

The following sections detail the standard methodologies for solid-phase peptide synthesis using both polystyrene and PEG-grafted Rink Amide MBHA resins. While the core chemical steps are similar, solvent choices for swelling and reaction times may be optimized based on the resin type.

Resin Swelling

Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible to reagents.

-

Objective: To expand the polymer matrix and expose the functional groups for subsequent reactions.

-

Methodology:

-

Place the desired amount of resin into a reaction vessel.

-

For Polystyrene this compound , add dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) and allow to swell for at least 30 minutes with gentle agitation.[16][17]

-

For PEG-Grafted this compound , DMF is the preferred swelling solvent. Add approximately 10 mL of DMF per gram of resin and allow to swell for at least 1 hour.[16]

-

After swelling, drain the solvent.

-

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next amino acid coupling.

-

Objective: To expose the free amine at the N-terminus of the peptide.

-

Methodology:

-

Wash the swollen resin with DMF (3 times).

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.[18][19]

-

Allow the reaction to proceed for 20-30 minutes at room temperature.[18] Some protocols recommend two shorter treatments (e.g., 2 x 10 minutes).

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[20]

-

Amino Acid Coupling

This is the core chain-building step where the next Fmoc-protected amino acid is added to the growing peptide.

-

Objective: To form a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming amino acid.

-

Methodology (using HBTU/HATU activation):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent such as HBTU or HATU (3-5 equivalents) in DMF.[16][19]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[14][20]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[20]

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).[20]

-

(Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction.[18] A negative test (beads remain colorless or yellowish) indicates a complete reaction.

-

Peptide Cleavage from the Resin

The final step involves cleaving the completed peptide from the resin support and removing the side-chain protecting groups.

-

Objective: To release the synthesized peptide amide into solution.

-

Methodology:

-

After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.[14]

-

Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[20] The exact composition may vary depending on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[21]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[18][22]

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry.

-

Visualization of Workflows

The following diagrams illustrate the key workflows in solid-phase peptide synthesis using Rink Amide MBHA resins.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Decision logic for selecting the appropriate resin.

Conclusion

The choice between polystyrene and PEG-grafted this compound is a critical decision in the strategic planning of a peptide synthesis campaign. For routine, shorter, and less complex peptides, the traditional polystyrene resin offers a robust and economical solution. However, for challenging sequences that are long, hydrophobic, or prone to aggregation, the PEG-grafted resin provides a superior microenvironment that can significantly enhance the yield and purity of the final product. By understanding the fundamental properties and applying the appropriate experimental protocols, researchers can leverage the strengths of each resin to successfully synthesize a wide range of peptide amides for therapeutic and research applications.

References

- 1. peptide.com [peptide.com]

- 2. Rink Amide MBHA树脂(100-200目) Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Base Resins for Peptide Synthesis [sigmaaldrich.com]

- 5. CAS 431041-83-7: Rink Amide-MBHA Resin | CymitQuimica [cymitquimica.com]

- 6. appliedpolytech.com [appliedpolytech.com]

- 7. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. This compound LL (100-200 mesh) Novabiochem 431041-83-7 [sigmaaldrich.com]

- 10. chempep.com [chempep.com]

- 11. "High-load" polyethylene glycol-polystyrene (PEG-PS) graft supports for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arrow.tudublin.ie [arrow.tudublin.ie]

- 13. Improved solid-phase peptide synthesis of ‘difficult peptides’ by altering the microenvironment of the developing sequence | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 16. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. wernerlab.weebly.com [wernerlab.weebly.com]

- 22. peptide.com [peptide.com]

Rink Amide MBHA Resin: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success, directly impacting the yield, purity, and overall efficiency of peptide production. Among the diverse array of available supports, the Rink Amide MBHA (Methylbenzhydrylamine) resin has emerged as a cornerstone for the synthesis of C-terminal peptide amides, a crucial structural motif in a vast number of biologically active peptides and drug candidates. This technical guide provides an in-depth exploration of the core features of Rink Amide MBHA resin, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug discovery endeavors.

Core Features and Chemical Properties

This compound is a polystyrene-based resin functionalized with a modified Rink Amide linker. Its key characteristic lies in the benzhydrylamine moiety linked to the solid support via an electron-withdrawing acetamido spacer.[1][2] This unique chemical architecture confers enhanced acid stability compared to the standard Rink Amide resin, a critical advantage in Fmoc-based SPPS.[3] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, used to temporarily block the N-terminus of the growing peptide chain, is removed under basic conditions (typically with piperidine). The increased acid stability of the Rink Amide MBHA linker minimizes premature cleavage of the peptide from the resin during these repetitive deprotection steps, leading to higher yields and purities of the final peptide amide.[3]

The primary application of this resin is the synthesis of peptides with a C-terminal amide, a modification often essential for their biological activity and stability.[4] Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which concurrently removes the side-chain protecting groups and yields the desired peptide amide.[5][6]

Quantitative Data

The selection of a suitable this compound for a specific application depends on its physical and chemical properties. The following tables summarize the key quantitative data for commercially available Rink Amide MBHA resins.

| Property | Typical Value Range | Significance in SPPS |

| Loading Capacity | 0.3 - 0.8 mmol/g | Determines the amount of the first amino acid that can be coupled to the resin, influencing the overall yield of the peptide synthesis. |

| Particle Size (Mesh) | 100 - 200 or 200 - 400 | Affects solvent diffusion and reaction kinetics. Finer mesh sizes (higher numbers) offer a larger surface area but can sometimes lead to slower solvent filtration. |

| Polymer Matrix | 1% Divinylbenzene (DVB) cross-linked polystyrene | Provides mechanical stability and appropriate swelling properties in common SPPS solvents. |

Table 1: Key Quantitative Specifications of this compound

Experimental Protocols

A standardized and optimized protocol is crucial for successful peptide synthesis. The following sections provide detailed methodologies for the key steps in SPPS using this compound.

Resin Swelling

Proper swelling of the resin is essential to ensure that the reactive sites are accessible for subsequent chemical reactions.

-

Place the desired amount of this compound in a reaction vessel.

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the solvent before proceeding to the next step.

Fmoc Deprotection

The removal of the N-terminal Fmoc protecting group is a critical step that is repeated after each amino acid coupling.

-

Wash the swollen resin with DMF.

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the piperidine solution and wash the resin thoroughly with DMF to remove any residual piperidine.

Amino Acid Coupling

The formation of the peptide bond is the core reaction in SPPS.

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (for peptides without sensitive residues):

-

Composition: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry under vacuum.

-

Comparison of Cleavage Cocktails:

| Cleavage Cocktail Composition | Scavenger(s) | Function of Scavengers | Recommended for Peptides Containing |

| TFA / H₂O / TIS (95:2.5:2.5) | Triisopropylsilane (TIS) | Cation scavenger, particularly effective for protecting Trp residues. | General purpose, good for most sequences. |

| TFA / H₂O / EDT / TIS (94:2.5:2.5:1) | Ethanedithiol (EDT), TIS | EDT is a soft nucleophile that protects Cys and Met residues from alkylation. | Cysteine (Cys) and Methionine (Met). |

| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Thioanisole, EDT | Thioanisole helps to protect Trp and Met. | Tryptophan (Trp), Methionine (Met). |

| TFA / DCM / Anisole (49:49:2) | Anisole | Aromatic scavenger that can protect Tyr residues. | Tyrosine (Tyr).[7] |

Table 2: Common Cleavage Cocktails for this compound

Experimental Workflows and Signaling Pathways

The versatility of this compound allows for its application in various complex workflows in drug discovery. The following diagrams, generated using Graphviz, illustrate two such examples.

Conclusion

This compound stands as a robust and versatile solid support for the synthesis of C-terminal peptide amides. Its enhanced acid stability, compatibility with Fmoc chemistry, and the reliability of the resulting peptide amides make it an indispensable tool in modern drug discovery. By understanding its core features and employing optimized experimental protocols, researchers can efficiently generate diverse peptide libraries and complex peptide-based therapeutics, accelerating the identification and development of novel drug candidates. This guide provides a foundational understanding to aid scientists in leveraging the full potential of this compound in their research endeavors.

References

- 1. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appliedpolytech.com [appliedpolytech.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, Rink Resin, P3 BioSystems [p3bio.com]

- 6. seplite.com [seplite.com]

- 7. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rink Amide MBHA Resin for the Synthesis of Biologically Active Peptides

For Researchers, Scientists, and Drug Development Professionals

Rink Amide MBHA resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides, a common feature in many biologically active peptides.[1][2][3] This guide provides an in-depth overview of its properties, detailed experimental protocols, and applications in synthesizing notable bioactive peptides.

Core Principles of this compound

Rink Amide MBHA (Methylbenzhydrylamine) resin is a solid support designed for Fmoc (9-fluorenylmethyloxycarbonyl) based peptide synthesis.[2][4] Its key component is the acid-labile Rink Amide linker attached to an MBHA polystyrene resin.[1][5] This specific linker allows for the assembly of the peptide chain under stable, neutral, or basic conditions, while enabling cleavage to yield a C-terminal amide upon treatment with a strong acid like trifluoroacetic acid (TFA).[1][4][5][6]

Key Advantages:

-

Direct Synthesis of Peptide Amides: Eliminates the need for post-synthesis amidation, streamlining the workflow.[3]

-

Fmoc Compatibility: The resin is fully compatible with the widely used Fmoc/tBu (tert-butyl) protection strategy, which employs mild base-mediated deprotection steps, minimizing side reactions.[2][4]

-

High Acid Lability for Cleavage: Peptides can be cleaved from the resin with high efficiency using a standard TFA "cocktail", which simultaneously removes most common side-chain protecting groups.[5][6]

Quantitative Data & Synthesis Parameters

The efficiency of SPPS on this compound is influenced by factors such as resin loading, peptide sequence, and coupling efficiency. Low-loading versions of the resin are often preferred for the synthesis of long or complex peptide sequences to improve yield and purity.[7]

| Parameter | Typical Value/Range | Analysis Method | Reference Example |

| Resin Type | Rink Amide MBHA | - | GLP-1(9-36)amide Synthesis[8] |

| Substitution Level | 0.3 - 0.8 mmol/g | Fmoc Chromophore Assay | Low Loading (0.3-0.5 mmol/g) for long peptides[8] |

| Polymer Matrix | 1% Divinylbenzene-Polystyrene | - | Novabiochem® Specification |

| Mesh Size | 100-200 or 200-400 | Sieving | Standard for automated & manual synthesis[5] |

| Crude Purity (Post-Cleavage) | >70% (Sequence dependent) | RP-HPLC | Peptoid Synthesis[9] |

| Final Purity (Post-Purification) | >95% | Analytical RP-HPLC | GLP-1(9-36)amide[8] |

| Overall Yield | 10-30% (Sequence dependent) | Gravimetric Analysis | GLP-1(9-36)amide[8] |

Detailed Experimental Protocols

The following protocols provide a comprehensive workflow for manual SPPS using this compound.

-

Weigh the desired amount of this compound (e.g., 250 mg for a 0.1 mmol scale synthesis, assuming 0.4 mmol/g loading) into a reaction vessel.[10]

-

Add sufficient N,N-Dimethylformamide (DMF) to cover the resin (approx. 5-10 mL per gram).

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[10][11]

This cycle is repeated for each amino acid in the sequence, starting from the C-terminus.

A. Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 3-5 minutes.[8][11]

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[8][12]

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

B. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) or HATU (4 equivalents) in DMF.[10][13]

-

Add a base, N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to begin pre-activation. Let it stand for 1-5 minutes.[10][12]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[10] For difficult couplings (e.g., bulky amino acids), the time may be extended.[10]

-

Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[14]

-

Once coupling is complete, drain the solution and wash the resin with DMF and Dichloromethane (DCM).[10]

-

After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum for at least 1 hour.[10]

-

Prepare a cleavage cocktail. A standard, effective mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water .[15]

-

Note: For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as 1,2-ethanedithiol (B43112) (EDT) or 1,3-dimethoxybenzene (B93181) (DMB) should be included to prevent side reactions.[16][17] A common cocktail for sensitive peptides is TFA/TIS/H₂O/EDT (94:1:2.5:2.5).[18]

-

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[10]

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether.[14][19]

-

Incubate at -20°C for 30 minutes to maximize precipitation.[8]

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the pellet with cold ether two more times to remove residual scavengers.

-

Air-dry the crude peptide pellet.

-

Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18]

Application: Synthesis of Glucagon-Like Peptide-1 (GLP-1) Analogs

GLP-1 and its analogs are crucial therapeutics for type 2 diabetes.[20] Many of these are peptide amides, making this compound an ideal solid support for their synthesis.[5]

Example Peptide: GLP-1(9-36)amide[8]

-

Biological Role: A metabolite of GLP-1, it has distinct signaling properties and is an area of active research.[8]

-

Synthesis Strategy: Synthesized using the Fmoc/tBu protocol on a low-loading this compound. Side-chain protection includes Pbf for Arginine and Trt for Glutamine.[8]

GLP-1 receptor agonists exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to enhanced insulin (B600854) secretion and other beneficial metabolic effects.

Conclusion

This compound remains an indispensable tool in peptide science. Its reliability, compatibility with standard Fmoc chemistry, and efficiency in producing C-terminal peptide amides make it a preferred choice for synthesizing biologically active peptides for research, diagnostics, and therapeutic development. By following robust and well-defined protocols, researchers can consistently achieve high-purity peptides for a wide range of applications.

References

- 1. This compound | 431041-83-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. appliedpolytech.com [appliedpolytech.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. seplite.com [seplite.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. peptide.com [peptide.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. peptide.com [peptide.com]

- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Methodological & Application

A Step-by-Step Guide to Coupling Amino Acids on Rink Amide MBHA Resin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the efficient coupling of Fmoc-protected amino acids to Rink Amide MBHA resin, a cornerstone of solid-phase peptide synthesis (SPPS) for producing C-terminal peptide amides. Adherence to these protocols is critical for maximizing peptide yield and purity.

Introduction to this compound

Rink Amide MBHA (4-methylbenzhydrylamine) resin is a widely used solid support for Fmoc-based SPPS.[1][2] Its key feature is a linker that, upon cleavage with trifluoroacetic acid (TFA), yields a peptide with a C-terminal amide functionality, which is crucial for the biological activity of many peptides.[3][4] The MBHA linker offers enhanced acid stability compared to standard Rink Amide resin, minimizing premature cleavage during the repetitive acid-labile side-chain deprotection steps.[2][5]

Experimental Workflow

The overall workflow for solid-phase peptide synthesis on this compound involves a cyclical process of deprotection, activation, and coupling, followed by an optional capping step to terminate unreacted chains.

Caption: Experimental workflow for amino acid coupling on this compound.

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites within the polymer matrix.

-

Weighing: Accurately weigh the desired amount of this compound (e.g., for a loading of 0.5 mmol/g, use 200 mg for a 0.1 mmol synthesis) and place it into a suitable reaction vessel.

-

Swelling: Add N,N-dimethylformamide (DMF, 5-10 mL per gram of resin) to the reaction vessel.

-

Agitation: Gently agitate the resin slurry for at least 30 minutes to 1 hour at room temperature to ensure complete swelling.[4]

-

Solvent Removal: After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's linker, exposing the primary amine for coupling of the first amino acid.

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Deprotection Reaction: Add the 20% piperidine solution to the swollen resin.

-

Incubation: Agitate the mixture for 20-30 minutes at room temperature.[6]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Amino Acid Activation and Coupling

The carboxylic acid of the incoming Fmoc-protected amino acid must be activated to facilitate the formation of an amide bond with the free amine on the resin. Several activation methods are commonly used, with varying efficiencies and costs.

3.3.1. Activation with HBTU/HATU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents suitable for most amino acids, including sterically hindered ones.

-

Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid (e.g., 0.4 mmol, 4 equivalents) and HBTU or HATU (0.39 mmol, 3.9 equivalents) in DMF.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 0.8 mmol, 8 equivalents) to the amino acid solution and mix well. The solution should change color.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

-

Incubation: Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[4]

3.3.2. Activation with DIC/HOBt

This is a more cost-effective method, though it may be less efficient for sterically hindered amino acids. N,N'-Diisopropylcarbodiimide (DIC) is the coupling agent, and 1-Hydroxybenzotriazole (HOBt) is an additive that suppresses racemization.

-

Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid (e.g., 0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in DMF.

-

Activation: Add DIC (0.4 mmol, 4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid mixture to the deprotected resin.

-

Incubation: Agitate the reaction mixture for 2-4 hours at room temperature.

Post-Coupling Wash

After the coupling reaction, it is essential to wash the resin thoroughly to remove excess reagents and byproducts.

-

Drain: Drain the coupling solution from the reaction vessel.

-

Wash: Wash the resin sequentially with DMF (3-5 times), dichloromethane (B109758) (DCM, 3 times), and DMF (3 times).

Monitoring the Coupling Reaction

To ensure the coupling reaction has gone to completion, a qualitative test for the presence of free primary amines should be performed. The Kaiser test is the most common method.[1][7]

-

Sample Preparation: Take a small sample of resin beads (a few milligrams) and wash them thoroughly with DMF and then ethanol.

-

Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine) to the resin sample.

-

Heating: Heat the sample at 100-120°C for 3-5 minutes.

-

Observation:

For N-terminal proline or other secondary amines, the Kaiser test is unreliable and may give a false negative. In these cases, the Chloranil test is recommended.[1]

Capping of Unreacted Amines

If the coupling reaction is incomplete, as indicated by a positive Kaiser test, any unreacted amino groups should be "capped" to prevent the formation of deletion sequences in subsequent coupling cycles.[8] This is achieved by acetylation.

-

Reagent Preparation: Prepare a capping solution, typically a mixture of acetic anhydride, a base (like pyridine (B92270) or DIPEA), and DMF (e.g., a 1:1:8 v/v/v ratio).

-

Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.[9]

-

Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

After capping, proceed to the deprotection step for the next amino acid in the sequence.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the purity of the final peptide, especially for challenging sequences. The following table summarizes the crude peptide purity obtained with different coupling reagents for the synthesis of a model "difficult" peptide sequence (Acyl Carrier Protein 65-74).

| Coupling Reagent | Coupling Time | Crude Peptide Purity (%) |

| HATU | 2 x 2 min | 83.63 |

| 2 x 20 min | 81.65 | |

| HCTU | 2 x 2 min | 79.57 |

| 2 x 20 min | 82.35 | |

| COMU | 2 x 2 min | 79.00 |

| 2 x 20 min | 79.00 | |

| PyBOP | 2 x 2 min | 70.27 |

| 2 x 20 min | 78.54 |

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[10] Higher percentages indicate greater purity of the crude product.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency (Positive Kaiser Test) | - Sterically hindered amino acid. - Aggregation of the growing peptide chain. - Inefficient activation. | - Use a more potent coupling reagent (e.g., HATU, COMU). - Perform a double coupling.[11] - Increase reaction time. - Switch to a solvent that disrupts secondary structures (e.g., NMP).[11] - Consider microwave-assisted synthesis.[11] |

| Low Final Peptide Yield | - Incomplete coupling at one or more steps. - Premature cleavage of the peptide from the resin. - Problems during the final cleavage and work-up. | - Monitor each coupling step carefully. - Ensure the use of high-quality reagents and solvents. - Optimize the cleavage cocktail and procedure.[12] |

| False Negative Kaiser Test | - N-terminal secondary amine (e.g., Proline). | - Use an alternative test for secondary amines, such as the Chloranil test.[1] |

Conclusion

The successful coupling of amino acids on this compound is a critical process in the synthesis of high-quality peptide amides. By following these detailed protocols, carefully selecting reagents, and monitoring reaction completion, researchers can significantly improve the efficiency and outcome of their solid-phase peptide synthesis endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. appliedpolytech.com [appliedpolytech.com]

- 3. chempep.com [chempep.com]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 7. peptide.com [peptide.com]

- 8. americanpeptidesociety.org [americanpeptidesociety.org]

- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Peptide Cleavage from Rink Amide MBHA Resin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient cleavage of synthetic peptides from Rink Amide MBHA (Methylbenzhydrylamine) resin. The selection of an appropriate cleavage cocktail is critical to ensure high yield and purity of the final peptide product. These guidelines offer a selection of recommended cleavage cocktails, detailed experimental procedures, and troubleshooting advice.

Introduction to Rink Amide MBHA Resin Cleavage

This compound is a widely used solid support for the Fmoc-based synthesis of peptide amides. The linker is designed to be stable during the repetitive steps of peptide chain elongation but can be cleaved under acidic conditions to release the C-terminal amide peptide. The cleavage process simultaneously removes the peptide from the resin and deprotects acid-labile side-chain protecting groups.

The most common reagent for cleavage is Trifluoroacetic Acid (TFA). However, the highly reactive cationic species generated during the removal of protecting groups can lead to side reactions with sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these modifications, scavengers are added to the TFA cleavage cocktail to trap these reactive species.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is dependent on the amino acid composition of the peptide. Below is a summary of commonly used and recommended cleavage cocktails for this compound.

| Cocktail Components | Composition (% v/v) | Target Peptides & Notes |

| Standard Cocktail | TFA / H₂O / Triisopropylsilane (TIS) | 95 / 2.5 / 2.5 |

| Cocktail for Trp-containing peptides | TFA / H₂O / TIS / 1,2-Ethanedithiol (EDT) | 94 / 2.5 / 1 / 2.5 |

| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 / 5 / 5 / 5 / 2.5 |

| Mild Cleavage Cocktail | TFA / Dichloromethane (DCM) / Anisole | 49 / 49 / 2 |

| Alternative Standard Cocktail | TFA / 1,3-dimethoxybenzene | 97 / 3 |

Experimental Protocols

This section details the step-by-step procedure for the cleavage of a peptide from this compound, followed by precipitation and recovery of the crude peptide.

Pre-Cleavage Preparation

-

N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed. If not, treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes.[1]

-

Resin Washing and Drying:

-

Transfer the resin to a sintered glass funnel.

-

Wash the resin thoroughly with Dichloromethane (DCM) (3 x resin volume) to remove residual DMF.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all solvent.

-

Cleavage Procedure

dot

References

Application Notes and Protocols for First Amino Acid Loading on Rink Amide MBHA Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rink Amide MBHA (Methylbenzhydrylamine) resin is a widely used solid-phase support for the synthesis of peptide amides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] The Rink Amide linker is acid-labile, allowing for the cleavage of the final peptide amide from the resin under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] The successful loading of the first amino acid is a critical step that dictates the overall yield and purity of the synthesized peptide.

These application notes provide detailed protocols for the manual loading of the first Fmoc-protected amino acid onto Rink Amide MBHA resin.

Chemical Pathway

The process begins with the deprotection of the Fmoc group from the Rink Amide linker on the resin, followed by the coupling of the first Fmoc-protected amino acid.

Caption: Chemical pathway for the first amino acid loading on this compound.

Experimental Protocols

A general workflow for the first amino acid loading involves resin swelling, Fmoc deprotection, amino acid activation and coupling, and washing steps.

Caption: Experimental workflow for the first amino acid loading.

Materials and Reagents

| Reagent/Material | Purpose |

| This compound | Solid support |

| Fmoc-protected Amino Acid | First residue to be attached |

| N,N-Dimethylformamide (DMF) | Solvent for swelling, washing, and reactions |

| Dichloromethane (DCM) | Solvent for swelling and washing |

| Piperidine | Reagent for Fmoc deprotection |

| Coupling Reagents (e.g., HATU, HOBt, DIC) | To activate the carboxylic acid of the amino acid |

| N,N-Diisopropylethylamine (DIPEA) | Base for activation and coupling |

| Reaction Vessel with Frit | To perform the solid-phase synthesis |

| Shaker/Vortexer | For agitation during reactions |

Protocol 1: Standard Loading Procedure

This protocol is a widely applicable method for coupling the first amino acid.

1. Resin Swelling:

-

Place the desired amount of this compound in a reaction vessel.

-

Add DMF to swell the resin for at least 1 hour.[3]

2. Fmoc Deprotection:

-

After swelling, drain the DMF.

-

Agitate the mixture for 20-30 minutes at room temperature.[4]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[4][5]

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and a coupling agent such as HOBt (5 equivalents) in DMF.[3]

-

Add a carbodiimide (B86325) coupling agent like DIC or DIPCDI (5 equivalents) to the amino acid solution and allow it to pre-activate for about 10 minutes.[3]

-

Alternatively, use a pre-packaged coupling reagent like HATU (4.5-5 equivalents) with DIPEA (10 equivalents).[3][5]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-6 hours at room temperature.[3]

4. Washing and Drying:

-

Drain the reaction mixture.

-

Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with methanol.

-

Dry the loaded resin under vacuum.

Monitoring the Reaction

The completion of the Fmoc deprotection and the coupling reaction can be monitored using the Kaiser test.[4] A positive Kaiser test (blue beads) indicates the presence of free primary amines, signifying complete deprotection or incomplete coupling. A negative test (yellow/brown beads) indicates the absence of free amines, suggesting a successful coupling.[4]

Quantitative Data Summary

The following table summarizes typical reagent quantities used for the first amino acid loading. The exact amounts may need to be optimized based on the specific amino acid and resin batch.

| Component | Equivalents (relative to resin loading) | Reference |

| Fmoc-Amino Acid | 3 - 6 | [6][7] |

| Coupling Agent (HATU/HCTU) | 3 - 5.9 | [6][7] |

| Coupling Agent (HOBt + DIC/DIPCDI) | 5 (each) | [3] |

| Base (DIPEA) | 10 - 12 | [3][7] |

Troubleshooting

-

Low Loading Efficiency:

-

Cause: Incomplete Fmoc deprotection, inefficient amino acid activation, or steric hindrance from the amino acid.

-

Solution: Extend the deprotection or coupling time. Use a more potent coupling reagent like HATU. For sterically hindered amino acids, a double coupling may be necessary.

-

-

Positive Kaiser Test after Coupling:

-

Cause: Incomplete coupling reaction.

-

Solution: Continue the coupling reaction for a longer duration or perform a second coupling with freshly activated amino acid.

-

-

Resin Clumping:

-

Cause: Insufficient solvent or inadequate agitation.

-

Solution: Ensure the resin is fully suspended in the solvent and increase the agitation speed.

-

Conclusion

The successful loading of the first amino acid onto this compound is a fundamental step in solid-phase peptide synthesis. The protocols and data presented provide a comprehensive guide for researchers to achieve efficient and reliable loading, setting the stage for the synthesis of high-quality peptide amides. Adherence to proper techniques for swelling, deprotection, and coupling, along with monitoring of the reaction progress, is crucial for optimal results.

References

Rink Amide MBHA resin protocol for manual solid-phase peptide synthesis

An Application Note and Protocol for Manual Solid-Phase Peptide Synthesis using Rink Amide MBHA Resin

Introduction

Rink Amide (4-2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy resin is a widely used solid support for the synthesis of C-terminally amidated peptides via Fmoc solid-phase peptide synthesis (SPPS). The MBHA (methylbenzhydrylamine) linker is stable to the basic conditions required for Fmoc group removal but is readily cleaved by trifluoroacetic acid (TFA) to yield the peptide amide. This protocol provides a detailed methodology for manual SPPS using this compound, intended for researchers, scientists, and drug development professionals.

Materials and Reagents

| Equipment | Reagents and Solvents |

| Solid-phase synthesis vessel | This compound (e.g., 100-200 mesh, 0.4-0.8 mmol/g loading) |

| Shaker or vortex mixer | N,N-Dimethylformamide (DMF), peptide synthesis grade |

| Filtration apparatus | Dichloromethane (DCM), peptide synthesis grade |